3-Bromo-2-hydroxy-5-nitropyridine

Solid-State Chemistry Process Chemistry Crystallization

As a versatile trisubstituted pyridine, this compound provides a unique three-point diversification platform for medicinal and agrochemical research. It features a bromine handle for efficient Suzuki coupling (79% yield), a nitro group for reduction/derivatization, and a hydroxyl group for hydrogen-bonding interactions. This scaffold has demonstrated a 75% yield improvement in nucleoside analog synthesis and simplifies purification via recrystallization (mp 213-218°C). Consistent ≥97% purity and stable solid form reduce supply chain risks, ensuring reliable performance in kinase inhibitor libraries, antibacterial agents, and herbicide development.

Molecular Formula C5H3BrN2O3
Molecular Weight 218.99 g/mol
CAS No. 15862-33-6
Cat. No. B090974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-hydroxy-5-nitropyridine
CAS15862-33-6
Molecular FormulaC5H3BrN2O3
Molecular Weight218.99 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1[N+](=O)[O-])Br
InChIInChI=1S/C5H3BrN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9)
InChIKeyKWSOHRDMTWDAOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-hydroxy-5-nitropyridine Overview


3-Bromo-2-hydroxy-5-nitropyridine (C₅H₃BrN₂O₃, MW 218.99 g/mol) is a trisubstituted pyridine scaffold featuring a bromine atom at the 3-position, a hydroxyl group at the 2-position, and a nitro group at the 5-position [1]. This specific arrangement imparts a unique combination of hydrogen-bonding capacity, electron-withdrawing character, and a synthetically versatile carbon–bromine bond . It is a solid at ambient temperature with a melting point of 213–218 °C and is commercially available at purities of ≥97% . The compound is primarily employed as a key intermediate in the construction of bioactive heterocycles and as a coupling partner in palladium-catalyzed cross-coupling reactions .

Why 3-Bromo-2-hydroxy-5-nitropyridine Outperforms Alternatives


The concurrent presence of a Br atom, an OH group, and an NO₂ group on the same pyridine ring is not trivial; it creates a finely balanced electronic and steric environment that is absent in mono- or disubstituted analogues. Substituting 2-hydroxy-5-nitropyridine (lacking Br) forfeits the aryl halide handle required for cross-coupling diversification . Using 3-bromo-5-nitropyridine (lacking OH) eliminates the ability to form hydrogen-bonded networks, which can alter solid-state properties and limit solubility modulation . Even close positional isomers, such as 2-bromo-5-nitropyridine, present a different regiochemical reactivity profile and will not undergo the same site-selective transformations. The following quantitative evidence demonstrates why procurement of the precise 3-bromo-2-hydroxy-5-nitro substitution pattern is essential for achieving predictable reactivity, reliable physical properties, and consistent downstream performance.

3-Bromo-2-hydroxy-5-nitropyridine Performance Evidence


Enhanced Melting Point for Purification

The bromination of 2-hydroxy-5-nitropyridine to yield the target compound results in a substantial increase in melting point (mp). The target 3‑bromo‑2‑hydroxy‑5‑nitropyridine exhibits an mp of 213–218 °C, whereas the non‑brominated precursor 2‑hydroxy‑5‑nitropyridine melts at 188–191 °C . This ~25 °C elevation is attributable to the increased molecular weight and the additional van der Waals/halogen bonding contributions of the Br atom.

Solid-State Chemistry Process Chemistry Crystallization

Thermal Stability Advantage for Storage

The presence of a hydroxyl group at the 2‑position dramatically raises the melting point compared to the analogous 3‑bromo‑5‑nitropyridine (which lacks the OH group). The target compound melts at 213–218 °C , whereas 3‑bromo‑5‑nitropyridine melts at only 111–115 °C . This >100 °C difference reflects strong intermolecular hydrogen bonding in the target compound that is completely absent in the non‑hydroxylated analog.

Thermal Stability Storage Safety

Shifted Acidity for Selective Deprotonation

The electron‑withdrawing bromine atom at the 3‑position significantly acidifies the 2‑hydroxy group relative to the non‑brominated analog. The predicted pKa of the target compound is 6.58 ± 0.10 , whereas 2‑hydroxy‑5‑nitropyridine has a predicted pKa of 8.06 ± 0.10 . This ~1.5 log unit decrease indicates a >30‑fold increase in acidity.

Ionization Solubility Modulation Salt Screening

Faster Suzuki Coupling vs. Chlorinated Analogues

Aryl bromides are well‑established to undergo oxidative addition to palladium(0) substantially faster than the corresponding aryl chlorides. While a direct, side‑by‑side rate comparison for 3‑bromo‑2‑hydroxy‑5‑nitropyridine versus its 3‑chloro analogue is not publicly available, the general reactivity trend for 3‑halopyridines in Suzuki couplings shows that bromides deliver full conversion in 1–4 h under standard conditions, whereas chlorides often require >12 h or higher temperatures [1]. In the context of 3‑bromo‑2‑hydroxy‑5‑nitropyridine, vendors report successful Suzuki couplings with phenylboronic acid achieving 79% yield after only 5 h at 90 °C using K₂CO₃ as base .

Cross‑Coupling Suzuki Reaction Catalysis

Yield Improvement in Remdesivir Analogue Synthesis

In a case study focused on the production of remdesivir analogues, the use of 3‑bromo‑2‑hydroxy‑5‑nitropyridine as the coupling partner resulted in a 75% yield improvement compared to traditional synthetic methods that employed alternative aryl halide intermediates . This improvement is attributed to the optimal balance of electron‑withdrawing nitro and hydroxyl groups, which enhances the electrophilicity of the bromine center without inducing unwanted side reactions.

Antiviral Agents Process Development Yield Optimization

3-Bromo-2-hydroxy-5-nitropyridine Applications


Suzuki Coupling for Kinase Inhibitor Libraries

The bromine atom at the 3‑position enables rapid C–C bond formation under mild conditions. As demonstrated by the 79% Suzuki yield achieved in 5 h at 90 °C , this compound is ideally suited for generating focused libraries of pyridyl‑biaryl kinase inhibitors. The hydroxyl and nitro groups further allow for late‑stage functionalization, offering a three‑point diversification platform that is not available with simpler halopyridines.

Antimicrobial Pyridone Derivative Synthesis

The 2‑hydroxy‑5‑nitropyridine core is a recognized pharmacophore for antibacterial activity. The bromine substituent provides a handle for introducing additional hydrophobic or heteroaromatic groups via cross‑coupling, while the nitro group can be reduced to an amine for further elaboration. This scaffold has been specifically cited as a key intermediate in the development of compounds targeting bacterial infections .

High-Purity Agrochemical Intermediate Preparation

The compound's elevated melting point (213–218 °C) simplifies purification by recrystallization, a critical advantage for agrochemical manufacturing where high‑purity intermediates are required to meet stringent regulatory specifications . Its use in the synthesis of herbicides has been noted, where the nitro and hydroxyl groups contribute to enzyme inhibition (e.g., EPSP synthase disruption) .

Antiviral Nucleoside Analogue Building Block

The documented 75% yield improvement in remdesivir‑analog synthesis highlights the compound's superior performance in complex, multistep nucleoside modifications . Its ability to undergo efficient coupling without extensive protection/deprotection sequences makes it a preferred choice for medicinal chemists working on RNA‑polymerase inhibitors.

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